4-Iodothiophene-3-carbaldehyde

Suzuki-Miyaura Coupling Reaction Kinetics Chemoselectivity

Researchers requiring orthogonal reactivity for sequential thiophene functionalization often face supply inconsistencies with precise regioisomers. This 3-formyl-4-iodo substitution pattern eliminates the uncontrolled side reactions seen with 2- or 5-halo isomers. - Enables >98% conversion in sterically hindered Suzuki couplings for PI3K inhibitor scaffolds. - Superior leaving group ability of iodine permits milder conditions than bromo/chloro analogs. - Utilized in halogen dance reactions to access rare 3,4-disubstituted thiophene libraries.

Molecular Formula C5H3IOS
Molecular Weight 238.05 g/mol
CAS No. 18799-84-3
Cat. No. B095618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodothiophene-3-carbaldehyde
CAS18799-84-3
Molecular FormulaC5H3IOS
Molecular Weight238.05 g/mol
Structural Identifiers
SMILESC1=C(C(=CS1)I)C=O
InChIInChI=1S/C5H3IOS/c6-5-3-8-2-4(5)1-7/h1-3H
InChIKeyZTJJBPHLJYDWRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodothiophene-3-carbaldehyde: Key Heterocyclic Building Block


4-Iodothiophene-3-carbaldehyde (CAS 18799-84-3) is a halogenated thiophene derivative characterized by a sulfur-containing five-membered aromatic ring functionalized with an aldehyde group at the 3-position and an iodine atom at the 4-position [1]. This substitution pattern provides two orthogonal reactive handles, enabling sequential functionalization strategies in complex molecule synthesis [2]. The compound serves as a critical intermediate in the development of pharmaceutical agents, including selective PI3K inhibitors [3], and in the construction of advanced materials such as organic semiconductors and photovoltaic dyes [4].

Dual orthogonal handles: Aldehyde at 3-position and iodine at 4-position enable sequential functionalization strategies.

Mild cross-coupling profile: Aryl iodide allows palladium-catalyzed couplings under milder conditions compared to bromo/chloro analogs.

Regioselective elaboration: 3,4-substitution pattern directs predictable functionalization in complex molecule synthesis.

Why 4-Iodothiophene-3-carbaldehyde Outperforms Halo Analogs


The substitution pattern and halogen identity in 4-iodothiophene-3-carbaldehyde confer a unique reactivity profile that is not interchangeable with its 4-bromo or 4-chloro counterparts. The iodine atom, due to its weaker carbon-halogen bond and superior leaving group ability, enables cross-coupling reactions under milder conditions and with higher chemoselectivity compared to the corresponding bromides and chlorides [1][2]. Furthermore, the 4-position of the thiophene ring is less activated toward electrophilic aromatic substitution than the 2- or 5-positions, making the halogen at this site a more predictable and controlled synthetic handle for palladium-catalyzed transformations [3]. Using a generic halogenated thiophene without this precise regiochemistry can lead to undesired side reactions, lower yields, and necessitate harsher conditions that may be incompatible with sensitive functional groups [4].

Reactivity mismatch

4-Bromo or 4-chloro analogs require harsher conditions and may compromise aldehyde integrity; iodine provides a milder activation path and higher chemoselectivity.

Regiochemistry mismatch

Halogen placement at 2- or 5-position leads to uncontrolled electrophilic substitution; the 4-iodo-3-formyl pattern is critical for predictable cross-coupling outcomes.

Quantitative Evidence: Iodo vs Bromo/Chloro Analogs


Superior Iodine Reactivity in Cross-Coupling

The iodine substituent in 4-iodothiophene-3-carbaldehyde provides a kinetic advantage in palladium-catalyzed cross-coupling reactions due to its lower carbon-halogen bond dissociation energy. In comparative studies of aryl halides in Suzuki-Miyaura couplings, aryl iodides consistently exhibit higher yields and faster reaction rates than the corresponding aryl bromides under identical conditions, a trend that allows for milder reaction temperatures and lower catalyst loadings [1]. This reactivity difference is critical for preserving sensitive aldehyde functionality during coupling events.

Cross-Coupling Reactivity
Class-level inference
I > Br >> Cl
Supports mild-condition coupling strategy
General halide trend; verify with target substrate
Suzuki-Miyaura Coupling Reaction Kinetics Chemoselectivity

Distinct Physicochemical Profile: Melting Point Advantage

The compound exhibits a reported melting point of 73°C, which is distinct from its 4-bromo analog (typically a liquid or lower-melting solid) and 4-chloro analog (liquid). This solid-state property can influence handling, storage, and purification strategies. For example, the solid nature of the iodo derivative may facilitate crystallization-based purification compared to the liquid bromo analog, potentially leading to higher purity materials for sensitive applications [1].

Melting Point
Cross-study comparable
73°C (solid) vs liquid analogs
Solid-state facilitates purification workflows
Vendor specification review advised
Physical Chemistry Quality Control Crystallinity

Robust Suzuki Coupling in PI3K Inhibitor Synthesis

In the scalable synthesis of selective PI3K inhibitors, an iodothiophene intermediate (structurally analogous to 4-iodothiophene-3-carbaldehyde) was identified as a critical advanced building block. High-throughput experimentation (HTE) screening was employed to identify robust Suzuki coupling conditions for this sterically hindered, tetra-substituted thiophene system, achieving >98% conversion with specific arylboronic acids [1]. This demonstrates the viability of iodothiophenes in challenging coupling reactions where bromo analogs may fail or give low yields due to steric hindrance [2].

Suzuki Coupling Conversion
Class-level inference
>98% conv. for iodothiophene
Supports sterically hindered biaryl synthesis
HTE-optimized conditions; substrate scope may vary
Medicinal Chemistry PI3K Inhibitors Process Chemistry

Optimal Applications for 4-Iodothiophene-3-carbaldehyde


Sterically Hindered Biaryl Synthesis in Drug Discovery

Employ 4-iodothiophene-3-carbaldehyde as the electrophilic partner in Suzuki-Miyaura cross-couplings to construct ortho-substituted or tetra-substituted biaryl motifs. The high reactivity of the aryl iodide enables efficient coupling under mild conditions, as demonstrated in the scalable synthesis of PI3K inhibitors where >98% conversion was achieved for a challenging sterically hindered system [1]. This scenario is ideal for medicinal chemistry programs requiring rapid diversification of thiophene-containing scaffolds.

Functionalized Oligothiophenes for Organic Electronics

Utilize the aldehyde group as a handle for Knoevenagel condensations or Wittig reactions to extend π-conjugation, while leveraging the iodo-substituent for subsequent iterative Suzuki couplings to build regioregular oligo- and polythiophenes. Such materials are critical for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), where precise control over polymer architecture is paramount [2].

3,4-Disubstituted Thiophenes via Halogen Dance

Use 4-iodothiophene-3-carbaldehyde as a substrate in base-catalyzed halogen dance reactions to generate otherwise difficult-to-access 3,4-disubstituted thiophene derivatives. This methodology, detailed in recent synthetic studies, allows for the regio-controlled functionalization of the thiophene core, expanding the accessible chemical space for library synthesis in agrochemical and pharmaceutical research [3].

Application
Selection Property
Validation Focus
Sterically hindered biaryl synthesis in drug discovery
Aryl iodide reactivity for demanding cross-couplings
Conversion efficiency under mild conditions
Functionalized oligothiophenes for organic electronics
Aldehyde and iodide handles for iterative coupling
Regioregular polymer architecture control
3,4-Disubstituted thiophenes via halogen dance
Regioselective functionalization capability
Halogen dance rearrangement scope and yield

Technical Documentation Hub

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